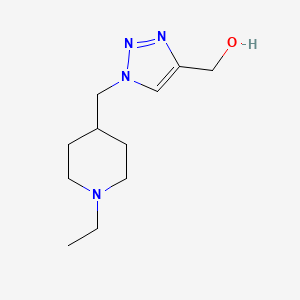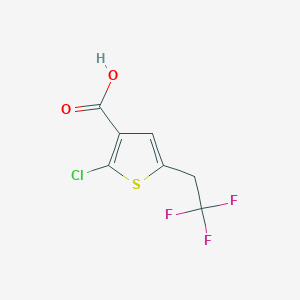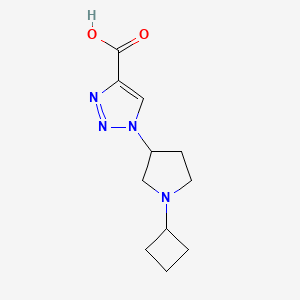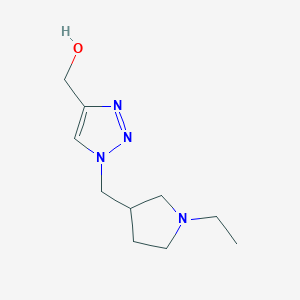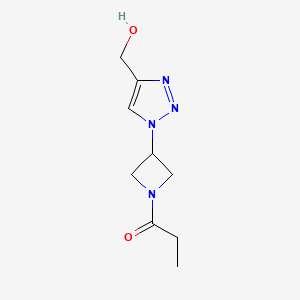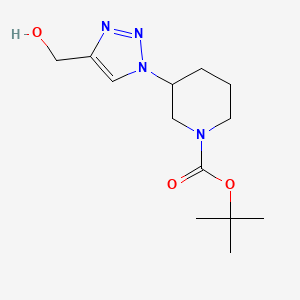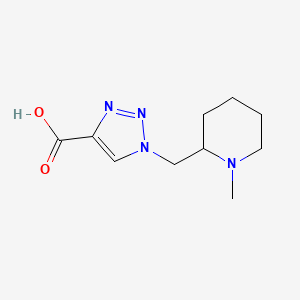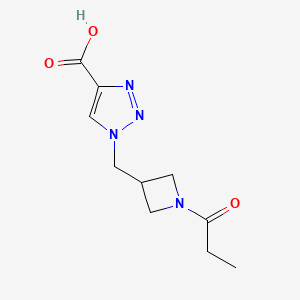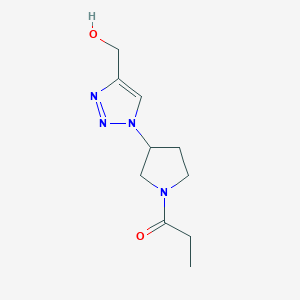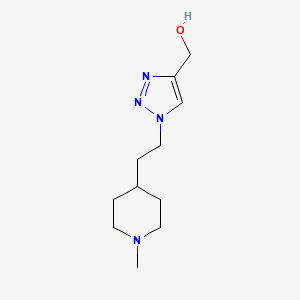![molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6](/img/structure/B1482145.png)
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
描述
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure.
作用机制
Target of Action
It is known that imidazole-containing compounds, which include 1-ethyl-7-phenyl-1h-imidazo[1,2-b]pyrazole, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that these compounds likely interact with a variety of molecular targets.
Mode of Action
It is known that the main donor–acceptor interaction in compounds of this type is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole-containing compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It is known that imidazole-containing compounds have a broad range of biological activities , suggesting that they likely induce a variety of molecular and cellular changes.
Action Environment
It is known that the solubility of imidazole-containing compounds in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby affecting cellular processes at a fundamental level . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to a decrease in enzyme function . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to the breakdown of this compound, resulting in a loss of activity . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen . These findings highlight the importance of optimizing dosage to maximize therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues . Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins to modulate gene expression . In the mitochondria, this compound can affect cellular metabolism by interacting with enzymes involved in energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange, followed by regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反应分析
Types of Reactions
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
科学研究应用
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its bioactivity.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
- 1-phenyl-1H-imidazo[1,2-b]pyrazole
- 1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-phenyl-1H-imidazo[1,2-b]pyrazole
Uniqueness
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles .
属性
IUPAC Name |
1-ethyl-7-phenylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDHAMPMRXCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


